molecular formula C6H7F4NO4 B2568425 3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2227005-11-8

3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2568425
CAS No.: 2227005-11-8
M. Wt: 233.119
InChI Key: HIFHBCHSYYDAJN-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a fluorinated organic compound with the molecular formula C4H5FNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is known for its unique chemical properties due to the presence of fluorine atoms.

Synthetic Routes and Reaction Conditions:

  • Fluorination of Azetidine-3-carboxylic acid: The compound can be synthesized by introducing a fluorine atom to azetidine-3-carboxylic acid using reagents like Selectfluor or xenon difluoride under controlled conditions.

  • Trifluoroacetylation: The trifluoroacetic acid moiety can be introduced through a reaction with trifluoroacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination and trifluoroacetylation processes, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Various substituted azetidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industry: It is utilized in the manufacturing of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in various biochemical processes.

Comparison with Similar Compounds

  • Azetidine-3-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties.

  • Fluoroacetamide: Contains a fluorine atom but lacks the azetidine ring.

  • Trifluoroacetic acid: A simpler compound without the azetidine ring.

Uniqueness: The presence of both the azetidine ring and fluorine atoms in 3-Fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid gives it unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-fluoroazetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2.C2HF3O2/c5-4(3(7)8)1-6-2-4;3-2(4,5)1(6)7/h6H,1-2H2,(H,7,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGQHYACWUTYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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